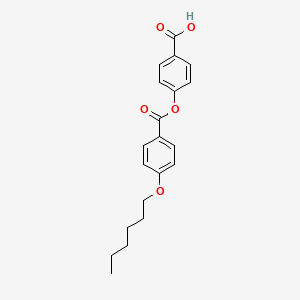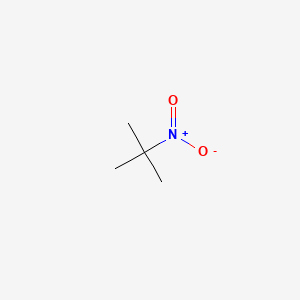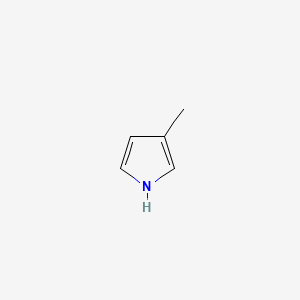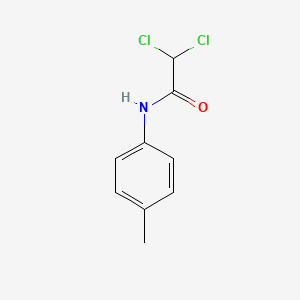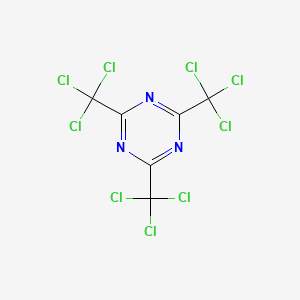
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Übersicht
Beschreibung
2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The triazine derivatives are of significant interest due to their diverse applications in various fields such as materials science, organic synthesis, and explosives .
Synthesis Analysis
The synthesis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine derivatives involves multiple steps, including nucleophilic substitution reactions, electrophilic addition, and cyclization processes. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is synthesized using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Another example is the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1), which is achieved from cyanuric chloride and 3,5-dichloroaniline through condensation, nitration, and amination reactions . These methods demonstrate the versatility of 1,3,5-triazine chemistry in producing a wide range of functionalized compounds.
Molecular Structure Analysis
The molecular structure of 2,4,6-tris(trichloromethyl)-1,3,5-triazine derivatives is characterized by the presence of various substituents attached to the triazine ring. Crystallographic studies have revealed the presence of hydrogen bonding and short contact interactions in these molecules, contributing to the formation of three-dimensional network architectures . The noncentrosymmetric nature of some derivatives, such as those with fluorophenoxy and dimethylphenoxy substituents, has been confirmed, which is important for applications in nonlinear optics .
Chemical Reactions Analysis
The reactivity of 2,4,6-tris(trichloromethyl)-1,3,5-triazine derivatives is diverse, with applications in chlorination, oxidation, and other substitution reactions. For example, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination reactions of activated arenes and for oxidative synthesis of heterocycles like oxadiazoles and thiadiazoles . The reactivity of these compounds is influenced by the electronic properties of the substituents and the triazine core, which can facilitate or hinder certain chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine derivatives are closely related to their molecular structure. These compounds exhibit absorption of electromagnetic radiation in the UV region, with band gaps ranging from 3.96 to 4.58 eV . Their electron affinities and ionization potentials vary depending on the nature of the substituents, which affects their electrochemical behavior . Additionally, the thermal stability and explosive properties of certain derivatives, such as PL-1, have been reported, highlighting their potential as insensitive high explosives .
Wissenschaftliche Forschungsanwendungen
4. Donor Engineering
- Summary of Application: This compound is used in donor engineering for controlling the intramolecular charge transfer and near-infrared photothermal conversion. Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Methods of Application: The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
- Results or Outcomes: Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
5. Organic Luminescent Materials
- Summary of Application: This compound is used in the development of high-performance luminescent radical-based materials for application in organic light-emitting diodes (OLEDs) .
- Methods of Application: Quantum chemistry methods are employed to investigate a series of donor–acceptor (D–A) type monoradical molecules based on the tris (2,4,6-trichlorophenyl)methyl (TTM) acceptor and triarylamine (TPA) donor .
- Results or Outcomes: Monoradical molecules 1, 2, 3, 4, 6 and 8 possess more significant stability and photoluminescence efficiency, and are expected to become high-performance luminescent materials .
6. Photostability of Luminescent Materials
- Summary of Application: This compound is used in the synthesis of new luminescent radicals (TTMs) based on terminal benzene ring modified carbazole donors .
- Methods of Application: The photostability of these materials under continuous laser irradiation is evaluated .
- Results or Outcomes: The photostability (half-life under continuous laser irradiation) of these materials has improved by 1 order of magnitude compared to simple carbazole donors .
4. Donor Engineering
- Summary of Application: This compound is used in donor engineering for controlling the intramolecular charge transfer and near-infrared photothermal conversion .
- Methods of Application: Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results or Outcomes: Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
5. Organic Luminescent Materials
- Summary of Application: This compound is used in the development of high-performance luminescent radical-based materials for application in organic light-emitting diodes (OLEDs) .
- Methods of Application: Quantum chemistry methods are employed to investigate a series of donor–acceptor (D–A) type monoradical molecules based on the tris (2,4,6-trichlorophenyl)methyl (TTM) acceptor and triarylamine (TPA) donor .
- Results or Outcomes: Monoradical molecules 1, 2, 3, 4, 6 and 8 possess more significant stability and photoluminescence efficiency, and are expected to become high-performance luminescent materials .
6. Photostability of Luminescent Materials
- Summary of Application: This compound is used in the synthesis of new luminescent radicals (TTMs) based on terminal benzene ring modified carbazole donors .
- Methods of Application: The photostability of these materials under continuous laser irradiation is evaluated .
- Results or Outcomes: The photostability (half-life under continuous laser irradiation) of these materials has improved by 1 order of magnitude compared to simple carbazole donors .
Eigenschaften
IUPAC Name |
2,4,6-tris(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMYHZTYVPBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215727 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(trichloromethyl)-1,3,5-triazine | |
CAS RN |
6542-67-2 | |
| Record name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, trimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
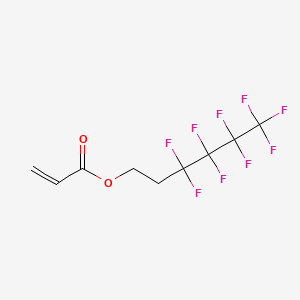
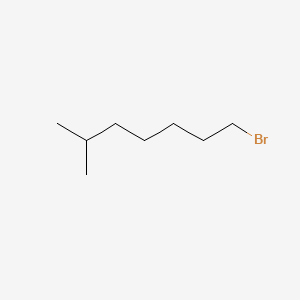
![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)
